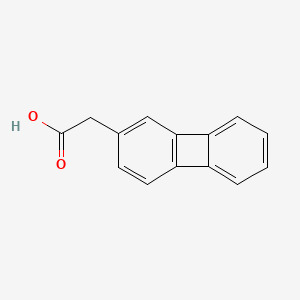

2-Biphenylen-2-ylacetic acid

Description

2-Biphenylen-2-ylacetic acid is a carboxylic acid derivative featuring a biphenylene group (a fused or bridged biphenyl system) attached to the alpha-carbon of an acetic acid backbone. The biphenylene moiety likely imparts unique steric and electronic characteristics, distinguishing it from simpler phenyl-substituted acetic acids .

Properties

Molecular Formula |

C14H10O2 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2-biphenylen-2-ylacetic acid |

InChI |

InChI=1S/C14H10O2/c15-14(16)8-9-5-6-12-10-3-1-2-4-11(10)13(12)7-9/h1-7H,8H2,(H,15,16) |

InChI Key |

AUXREYSOXQNKIC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C2C=C(C=C3)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Biphenylen-2-ylacetic acid typically involves the reaction of biphenyl with acetic acid derivatives under specific conditions. One common method includes the use of Grignard reagents, where biphenyl magnesium bromide reacts with ethyl acetate, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of 2-Biphenylen-2-ylacetic acid may involve large-scale organic synthesis techniques, including the use of catalytic processes to enhance yield and purity. The choice of solvents, catalysts, and reaction conditions are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Biphenylen-2-ylacetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the biphenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-2-carboxylic acid, while reduction could produce biphenyl-2-ylmethanol.

Scientific Research Applications

2-Biphenylen-2-ylacetic acid has diverse applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and polymers.

Biology: This compound is used in the study of enzyme interactions and metabolic pathways.

Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism by which 2-Biphenylen-2-ylacetic acid exerts its effects involves interactions with various molecular targets. It may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. The biphenyl structure allows it to interact with hydrophobic pockets in proteins, affecting their function and activity .

Comparison with Similar Compounds

Structural and Functional Group Differences

- 2-Biphenylen-2-ylacetic Acid : Presumed structure includes a fused biphenylene group (C12H8) linked to an acetic acid (C2H4O2), yielding a molecular formula of ~C14H10O2. The biphenylene system may enhance planarity and conjugation, influencing solubility and reactivity.

- 2-Hydroxy-2,2-diphenylacetic Acid (Benzilic Acid): Contains two phenyl groups and a hydroxyl group on the alpha-carbon (C14H12O3). The hydroxyl group facilitates hydrogen bonding, increasing solubility in polar solvents compared to non-hydroxylated analogs .

- Methyl 2-Oxo-2-phenylacetate : An alpha-keto ester (C9H8O3) with a ketone and ester group, making it more reactive toward nucleophilic attack and hydrolysis than carboxylic acids .

- 2-Hydroxyphenylacetic Acid : Features a hydroxyl group on the phenyl ring (C8H8O3), introducing electronic effects (e.g., resonance stabilization) that alter acidity and metabolic pathways .

Physicochemical Properties

Q & A

Q. What are the common synthetic routes for 2-Biphenylen-2-ylacetic acid, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves biphenyl ring formation followed by acetic acid side-chain introduction. Key methods include:

- Friedel-Crafts Acylation : Using biphenyl derivatives with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) to introduce the acetyl group, followed by oxidation to the carboxylic acid .

- Suzuki-Miyaura Coupling : Cross-coupling of halogenated phenylacetic acid derivatives with boronic acid-functionalized biphenyl precursors under palladium catalysis .

Optimization strategies include: - Screening catalysts (e.g., Pd(PPh₃)₄ for Suzuki coupling) to enhance yield.

- Monitoring reaction progress via TLC or HPLC to minimize byproducts .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing 2-Biphenylen-2-ylacetic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon backbone. Aromatic protons typically appear at δ 7.2–7.8 ppm, while the acetic acid moiety resonates at δ 3.6–4.0 ppm (CH₂) and δ 12.5 ppm (COOH) .

- Infrared Spectroscopy (IR) : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch) .

- X-ray Crystallography : Use SHELXL for structure refinement. Challenges include resolving biphenyl ring torsional angles and hydrogen bonding networks in the crystal lattice .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 2-Biphenylen-2-ylacetic acid derivatives?

- Methodological Answer : Contradictions often arise from assay variability or differential solubility. Strategies include:

- Comparative Bioassays : Replicate studies across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols .

- Dose-Response Curves : Quantify EC₅₀/IC₅₀ values under controlled pH and solvent conditions (e.g., DMSO concentration ≤0.1%) .

- Statistical Validation : Use ANOVA or mixed-effects models to account for inter-lab variability .

Q. What challenges arise in determining the crystal structure of 2-Biphenylen-2-ylacetic acid using X-ray diffraction?

- Methodological Answer : Key challenges include:

- Twinning : Common in biphenyl derivatives due to rotational disorder. Mitigate via low-temperature data collection (100 K) .

- Hydrogen Bonding Networks : Use high-resolution data (≤0.8 Å) to resolve O-H···O interactions. SHELXL’s restraints (e.g., DFIX) can model disordered acetic acid groups .

- Thermal Motion : Apply TLS (Translation-Libration-Screw) refinement to account for biphenyl ring vibrations .

Q. How should researchers approach conflicting data in the thermal stability studies of 2-Biphenylen-2-ylacetic acid?

- Methodological Answer : Conflicting thermogravimetric (TGA) or differential scanning calorimetry (DSC) data may stem from polymorphic forms or moisture content. Recommendations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.